2-Benzyl-2,5-diazabicyclo[2.2.2]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2,5-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12/h1-5,12-14H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCSYAXRUSXEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1CN2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246637 | |
| Record name | 2-(Phenylmethyl)-2,5-diazabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952480-27-2 | |
| Record name | 2-(Phenylmethyl)-2,5-diazabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952480-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylmethyl)-2,5-diazabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis
Single-Crystal X-ray Diffraction Analysis of 2-Benzyl-2,5-diazabicyclo[2.2.2]octane and Analogues
The determination of absolute configuration is fundamental for chiral molecules. In the context of the 2,5-diazabicyclo[2.2.2]octane scaffold, which possesses chiral bridgehead carbons, establishing the stereochemistry is crucial. The absolute configuration of a related chiral analogue, (1R,4R)-(–)-2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid, was successfully established. rsc.org The process involved synthesizing the compound, resolving the enantiomers via the formation of diastereomeric salts with a chiral amine, and then determining the molecular structure of the resolved enantiomer using X-ray crystallography. rsc.org The assignment of the (1R,4R) configuration was further corroborated by chemical transformation to a derivative of known configuration. rsc.org This methodological approach is a standard for unambiguously assigning the absolute stereochemistry to new chiral derivatives within this compound family.
The study of intermolecular interactions in the crystal lattice reveals how molecules pack in the solid state, which influences physical properties like melting point and solubility. In a closely related analogue, 2-(4-methoxybenzyl)-4,6-diphenyl-2,5-diazabicyclo[2.2.2]oct-5-en-3-one, the crystal structure is stabilized by a network of weak intermolecular forces. iucr.org The analysis revealed C—H···π interactions where a hydrogen atom interacts with the π-system of a benzene (B151609) ring. iucr.org Additionally, weak C—H···O hydrogen bonds contribute to the formation of layers, which are then interlinked into a three-dimensional architecture. iucr.org These types of non-covalent interactions are critical in directing the supramolecular assembly of the crystal. iucr.orgresearchgate.net
Table 1: Hydrogen-Bond Geometry for 2-(4-Methoxybenzyl)-4,6-diphenyl-2,5-diazabicyclo[2.2.2]oct-5-en-3-one Analogue (Å, °) Data extracted from a study on a closely related analogue. iucr.org
| D—H···A | D—H | H···A | D···A | D—H···A |
| C19—H19···O28 | 0.95 | 2.59 | 3.454(2) | 151 |
| C13—H13···O30 | 0.95 | 2.59 | 3.518(2) | 166 |
| C29—H29A···O30 | 0.98 | 2.58 | 3.490(2) | 155 |
Computational and Theoretical Studies of 2 Benzyl 2,5 Diazabicyclo 2.2.2 Octane Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and reactivity of molecules. For diazabicyclo[2.2.2]octane systems, DFT calculations have been crucial in mapping out reaction pathways, determining transition state energies, and explaining observed product distributions.
One area of study involves the Menshutkin reaction, such as the reaction between 1,4-diazabicyclo[2.2.2]octane (DABCO) and benzyl (B1604629) chloride. DFT calculations at the B3LYP/6-31G(d,p) level have been used to investigate the mechanism, finding that the reaction proceeds through a well-established SN2 transition state. researchgate.net These theoretical approaches are also applied to understand more complex transformations, including domino reactions catalyzed by N-heterocyclic carbenes (NHCs) where DABCO is used as a base. chinesechemsoc.org Control experiments and DFT calculations in such studies support multi-stage mechanisms, revealing key intermediates like acyl azoliums. chinesechemsoc.org
DFT calculations have proven invaluable in understanding the outcomes of cycloaddition reactions that form bicyclic systems. Theoretical studies on the 1,3-dipolar cycloadditions of 3-oxidopyraziniums with various dipolarophiles, which can lead to diazabicyclo[2.2.2]octane skeletons, have been performed. nih.govacs.org DFT studies at the B3LYP/6-31G(d) level have been consistent with experimental results regarding both the regiochemistry and the stereochemistry of the products formed. nih.govresearchgate.net
For instance, the reaction between 3-oxidopyraziniums and acrylates can yield different bicyclic products. Computational analysis helps to distinguish between potential reaction pathways, such as a direct 1,3-dipolar cycloaddition versus an aza-Diels–Alder type process. nih.govacs.org The calculations can elucidate why certain substrates, like methyl 2-phenyl acrylate (B77674), favor the formation of the 2,5-diazabicyclo[2.2.2]octane system over other isomers. nih.govacs.orgresearchgate.net The theoretical assessment suggests that in many cases, the kinetically favored product is a 3,8-diazabicyclo[3.2.1]octane, which can then rearrange to the more thermodynamically stable 2,5-diazabicyclo[2.2.2]octane. nih.govacs.orgresearchgate.net
| Reaction Type | Computational Method | Focus of Investigation | Key Finding |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | B3LYP/6-31G(d) | Regio- and stereoselectivity | Calculations consistent with experimental product formation. nih.govresearchgate.net |
| Aza-Diels-Alder | B3LYP/6-31G(d) | Mechanistic pathway analysis | Helps differentiate between concerted and stepwise mechanisms. nih.govacs.org |
The formation of the 2,5-diazabicyclo[2.2.2]octane core is often not direct but occurs via the rearrangement of a different bicyclic isomer. nih.govacs.org DFT calculations have been instrumental in assessing the feasibility and mechanism of these skeletal transformations. A notable example is the conversion of a 3,8-diazabicyclo[3.2.1]octane adduct into a 2,5-diazabicyclo[2.2.2]octane. nih.govacs.org
The mechanism for this transformation has been proposed to be a Wagner–Meerwein rearrangement. nih.govacs.org DFT calculations at the B3LYP/6-31G(d) level were used to assess the mechanism, confirming its viability. nih.govacs.org This rearrangement involves steps such as the protonation of an enamide, followed by a 1,2-migration of a C-C bond to a carbocation, and subsequent deprotonation to yield the final [2.2.2] bicyclic system. nih.gov The theoretical confirmation of this pathway underscores the predictive power of DFT in complex reaction cascades. nih.gov The higher strain energy of the bicyclo[2.2.2]octane system can explain the low yields in some synthetic routes, such as the Dieckmann-analogous cyclization, which can be rationalized by computational energy calculations. researchgate.net
Molecular Dynamics Simulations and Conformational Preferences
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational preferences of molecules in solution. For substituted 2,5-diazabicyclo[2.2.2]octanes, MD simulations have been used to analyze their binding modes and interactions with biological targets. units.it When designing ligands for specific receptors, conformational restriction is a key strategy to enhance binding affinity by reducing the entropic penalty upon binding. units.it The rigid bicyclo[2.2.2]octane scaffold serves this purpose well.
MD simulations, combined with NMR data, can generate robust models of the behavior of these peptides in solution. unirioja.es Studies on peptides incorporating a 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore have used MD simulations to investigate their structural behavior. nih.gov These simulations show that such peptides predominantly adopt a disordered state in solution but maintain a compact shape. nih.gov The conformational landscape is often dominated by a limited number of significant conformations. nih.gov For substituted 2,5-diazabicyclo[2.2.2]octanes designed as receptor ligands, MD simulations based on homology models of the target receptor can rationalize the observed binding affinities and help understand the crucial interactions at a molecular level. units.it
Quantum Chemical Studies of Bicyclic Systems
Quantum chemical studies encompass a range of methods, including DFT, to investigate the fundamental properties of molecules. For bicyclic systems like 1,4-diazabicyclo[2.2.2]octane (DABCO), the parent structure of the title compound, these studies have provided deep insights into its electronic structure, reactivity, and role as a catalyst. chinesechemsoc.orgeurjchem.com
Experimental and quantum chemical studies have been combined to analyze the molecular structure of salts derived from DABCO. eurjchem.com Such studies help to understand the nature of intermolecular interactions, including hydrogen bonding. mdpi.com DFT calculations have been employed to explore the mechanism of reactions where DABCO acts as a catalyst, such as in the intramolecular α-oxygenation of amines. chinesechemsoc.org These computational investigations reveal a multi-stage process and highlight the role of key intermediates, which would be difficult to observe experimentally. chinesechemsoc.org The oxidation of intermediates by reagents like phenyliodine(III) diacetate (PIDA) has been shown through DFT to occur via an electrophilic attack, providing a new mechanistic model for such transformations. chinesechemsoc.org
Strain Energy Analysis of the Bicyclo[2.2.2]octane System
The bicyclo[2.2.2]octane framework is inherently strained due to its rigid, caged structure, which enforces eclipsed conformations. Strain energy is the excess energy a molecule possesses compared to a hypothetical strain-free reference compound. swarthmore.edu Several computational and thermochemical methods have been used to quantify this strain.
The strain energy for the parent bicyclo[2.2.2]octane has been calculated to be approximately 9.2 kcal/mol. gatech.edu This strain is largely attributed to the three pairs of eclipsed hydrogen atoms, which can be compared to the internal rotation barrier in ethane. gatech.edu While early studies debated the exact symmetry of the molecule, with calculations suggesting a potential slight displacement from D3h symmetry, the barrier between minima is very low (approx. 0.1 kcal/mol), making it effectively symmetric at most temperatures. gatech.edu The presence of this ring strain is a critical factor in the synthesis of these systems. For example, the low yield of 2,5-diazabicyclo[2.2.2]octanes from certain Dieckmann-type cyclizations is explained by the higher energy and strain of the target bicyclic system compared to alternative products or reactants. researchgate.net The interplay between ring strain and radical stability can also influence product ratios in rearrangement reactions. escholarship.org
| Method | Estimated Strain Energy (kcal/mol) | Primary Source of Strain |
|---|---|---|
| Calculation from Enthalpies of Hydrogenation | ~9.2 | Torsional strain (eclipsed hydrogens). gatech.edu |
| Semi-empirical Potential Functions | - | Indicated a very low barrier (~0.1 kcal/mol) to twisting from D3h symmetry. gatech.edu |
| Group Equivalent Reactions | 11.6 (at W1BD level) | Deviation from ideal bond angles and dihedral angles. swarthmore.edu |
Reaction Mechanisms and Chemical Reactivity of 2 Benzyl 2,5 Diazabicyclo 2.2.2 Octane Derivatives
Investigation of Cycloaddition Pathways
The formation of the 2,5-diazabicyclo[2.2.2]octane skeleton can be achieved through several cycloaddition strategies. One prominent pathway involves the reaction of 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, with various dipolarophiles like acrylates. nih.govacs.org These reactions can proceed through two main mechanistic routes.
The primary route is often a [3+2] 1,3-dipolar cycloaddition, which initially yields a 3,8-diazabicyclo[3.2.1]octane derivative. nih.govacs.org However, under certain conditions, particularly with specific substituents on the dipolarophile, the formation of the isomeric 2,5-diazabicyclo[2.2.2]octane can be observed. nih.govacs.org For instance, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl 2-phenyl acrylate (B77674) directly afforded the [2.2.2] bicyclic system in a 40% yield. nih.govacs.org
An alternative mechanistic proposal is an aza-Diels-Alder, or [4+2] cycloaddition, where the 3-oxidopyrazinium acts as an azadiene. nih.govacs.org In this scenario, the interaction between the C-5–C-6–N-1–C-2 of the pyrazinium ring and the alkene would directly form the 2,5-diazabicyclo[2.2.2]octane framework. nih.govacs.org While the 1,3-dipolar pathway followed by rearrangement is more commonly supported, the aza-Diels-Alder mechanism remains a plausible alternative route to this bicyclic system. nih.govacs.org
Table 1: Cycloaddition Reactions of 3-Oxidopyrazinium with Various Dipolarophiles
| 3-Oxidopyrazinium Reactant | Dipolarophile | Primary Product | Yield | Reference |
|---|---|---|---|---|
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl acrylate | 3,8-diazabicyclo[3.2.1]octane derivative | 51–73% | nih.govacs.org |
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | tert-Butyl acrylate | 3,8-diazabicyclo[3.2.1]octane derivative | 51–73% | nih.govacs.org |
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl crotonate | 3,8-diazabicyclo[3.2.1]octane derivative | 51% | acs.org |
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl 2-phenyl acrylate | 2,5-diazabicyclo[2.2.2]octane derivative | 40% | nih.govacs.org |
Rearrangement Processes within the Bicyclic Framework (e.g., Wagner-Meerwein Rearrangement)
A key transformation in the synthesis of the 2,5-diazabicyclo[2.2.2]octane system is the skeletal rearrangement of the kinetically favored 3,8-diazabicyclo[3.2.1]octane adducts. nih.govacs.org This process has been identified as a Wagner-Meerwein rearrangement. nih.govacs.org
The rearrangement is typically acid-catalyzed. For example, when a 3,8-diazabicyclo[3.2.1]octane derivative was treated with 10% trifluoroacetic acid (TFA) in dichloromethane, it converted into the corresponding 2,5-diazabicyclo[2.2.2]octane iminium salt. acs.org This transformation provides clear evidence that the [2.2.2] isomers can be formed directly from the [3.2.1] isomers. nih.govacs.org Theoretical studies using Density Functional Theory (DFT) have also been employed to assess the feasibility of this rearrangement mechanism. acs.org
This rearrangement is a critical step in domino reactions that lead to more complex structures. A notable example is the formation of tricyclic fused lactone-lactams, where a 1,3-dipolar cycloaddition first forms the [3.2.1] system, which then undergoes a Wagner-Meerwein rearrangement to the [2.2.2] framework, followed by an intramolecular lactonization. nih.govacs.org
Nucleophilic Attack and Ring Cleavage Reactions of 1-Azoniabicyclo[2.2.2]octane Derivatives
The 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold, a close structural relative, can be readily alkylated to form quaternary 1-azoniabicyclo[2.2.2]octane salts. These charged intermediates are susceptible to nucleophilic attack, leading to the cleavage of the bicyclic ring system and the formation of substituted piperazine (B1678402) derivatives. researchgate.netresearchgate.net This reaction provides a valuable synthetic route to the piperazine moiety, a common pharmacophore. researchgate.net
The reaction involves the attack of a nucleophile on one of the methylene (B1212753) carbons adjacent to the quaternary nitrogen atom. This results in the cleavage of a C-N bond and the opening of the bicyclic structure. A variety of nucleophiles can be employed in this ring-opening reaction, including phenols, thiolates, and cyanides. researchgate.net The reaction is often conducted at high temperatures in solvents like polyethylene (B3416737) glycol (PEG) or diglyme. researchgate.net
For instance, 1-benzyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts react efficiently with a range of nucleophiles to yield 1-benzyl-4-(2-substituted-ethyl)piperazines. researchgate.net However, with softer nucleophiles, a side reaction involving benzylation of the nucleophile can become significant. researchgate.net
Table 2: Nucleophilic Ring-Opening of DABCO-derived Quaternary Salts
| Quaternary Salt | Nucleophile | Product Type | Reaction Conditions | Reference |
|---|---|---|---|---|
| 1-Alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts | Phenols, Thiols, etc. | 1-Alkyl-4-(2-substituted-ethyl)piperazines | High temperature in PEG or diglyme | researchgate.net |
| 1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride | Disulfides, Trimethylsilyl cyanide | 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles | Base-induced, three-component reaction | researchgate.net |
| 1-Heteroaryl-1,4-diazabicyclo[2.2.2]octan-1-ium salts | Various nucleophiles | 4-Substituted 1-heteroarylpiperazines | Microwave irradiation | researchgate.net |
Amide Bond Cleavage in Complex Bicyclic Systems (e.g., Fungal P450-Mediated Deconstruction)
The enzymatic deconstruction of complex bicyclic alkaloids, including those with amide functionalities, highlights nature's sophisticated chemical strategies. Cytochrome P450 monooxygenases are particularly versatile enzymes capable of catalyzing challenging reactions, including bond cleavages within intricate molecular scaffolds. nih.govrsc.org
In the biosynthesis of the fungal alkaloid penicilactam A, a multifunctional cytochrome P450 enzyme, PnltC, orchestrates a complex transformation. nih.govrsc.org It catalyzes a radical-mediated C-C bond cleavage of the precursor, scalusamide A, which contains a bicyclic system. nih.govrsc.org This cleavage is a key step in rearranging the molecular framework. While this specific example involves C-C bond cleavage, it demonstrates the capability of P450 enzymes to mediate the scission of strong covalent bonds within constrained bicyclic environments. The mechanism typically involves the generation of a high-energy ferryl intermediate (Cpd I) in the P450 active site, which is a powerful oxidant capable of initiating radical processes. nih.gov
Other P450 enzymes have been shown to perform oxidative cleavage of different ring systems. For example, the P450 monooxygenase PbaB was found to catalyze the 2,3-cleavage of an indole (B1671886) ring, generating two keto groups. nih.govresearchgate.net This represents another instance of a P450-catalyzed ring-opening reaction, expanding the known catalytic repertoire of these enzymes. nih.govresearchgate.net These enzymatic processes illustrate potential pathways for the cleavage of bonds, including amide bonds, within complex bicyclic structures, offering a biocatalytic approach to molecular deconstruction and rearrangement.
Scaffold Utility and Ligand Design in Chemical Biology
2,5-Diazabicyclo[2.2.2]octane as a Privileged Scaffold in Medicinal Chemistry Research
The 2,5-diazabicyclo[2.2.2]octane core is recognized as a privileged scaffold in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through the strategic placement of various substituents. The utility of the 2,5-diazabicyclo[2.2.2]octane system stems from its rigid, three-dimensional structure. This rigidity reduces the conformational flexibility of a potential drug molecule, which can lead to a more favorable entropic profile upon binding to a target receptor, thereby increasing affinity. researchgate.net
The defined geometry of the bicyclic core provides precise vectors for attaching substituents, allowing chemists to systematically explore the chemical space around the scaffold to optimize interactions with a target's binding site. Researchers have successfully applied this scaffold in the synthesis of ligands for opioid and sigma receptors. researchgate.net The core principle often involves the rigidification of a more flexible structure, such as a piperazine (B1678402), into the bicyclic system. researchgate.netacs.org This structural constraint helps to lock the pharmacophoric elements into a bioactive conformation, a key strategy for enhancing potency and selectivity. units.it
Design Principles for Receptor Ligands Incorporating the Bicyclic Core
The design of receptor ligands based on the 2,5-diazabicyclo[2.2.2]octane core leverages its rigid structure to precisely orient functional groups to interact with specific receptor subtypes.
Muscarinic Receptor Ligand Design
The use of rigid bicyclic structures is a known strategy in the design of muscarinic receptor ligands. While related azabicyclo[2.2.2]octane (quinuclidine) cores are common in muscarinic antagonists, the 2,5-diazabicyclo[2.2.2]octane structure has also been explored for this purpose. acs.org Patent literature indicates the development of compounds incorporating the 2,5-diazabicyclo[2.2.2]octane element specifically as muscarinic antagonists. epo.org The design principle involves using the bicyclic core to correctly position substituents that mimic the binding of the endogenous ligand, acetylcholine, or that occupy allosteric sites on the receptor. The defined stereochemistry of the scaffold is crucial for achieving high affinity and selectivity among the five muscarinic receptor subtypes (M1-M5).
Cannabinoid Receptor Type 2 (CB2) Agonist Development
The cannabinoid receptor type 2 (CB2) is a key therapeutic target for inflammatory and neurodegenerative diseases, as its activation does not produce the psychoactive effects associated with the CB1 receptor. nih.govmdpi.com The development of selective CB2 agonists is a major goal in medicinal chemistry. Research has demonstrated the successful application of the 2,5-diazabicyclo[2.2.2]octane scaffold in the synthesis of ligands for the CB2 receptor. uni-muenster.de The design strategy involves decorating the rigid bicyclic core with appropriate lipophilic and hydrogen-bonding groups that can effectively interact with the binding pocket of the CB2 receptor, driving both high affinity and selectivity over the CB1 subtype.
Inhibitor Design for Viral Proteases (e.g., SARS-CoV-2 3CLpro Main Protease)
The 3C-like protease (3CLpro) is an enzyme essential for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug design. nih.govdovepress.com The active site of 3CLpro features a catalytic dyad (Cys¹⁴⁵-His⁴¹) and a series of subsites (S1', S1, S2, S4) that bind the amino acid residues of the substrate. nih.govnih.gov A key design principle for inhibitors is the creation of molecules that can fit within these pockets and interact with key residues.
Rigid molecular scaffolds are highly valuable in this context. Research on non-covalent 3CLpro inhibitors has successfully utilized a fused bicyclo[2.2.2]octene scaffold, a close structural analog of the diazabicyclooctane core. mdpi.com The study demonstrated that this rigid framework could serve as a starting point for developing inhibitors. mdpi.com The underlying design principle is to use the bicyclic core to project substituents into the S1 and S2 pockets of the protease, mimicking the interactions of the natural peptide substrate but with a more drug-like, non-peptidic backbone. mdpi.com This approach validates the use of such rigid, three-dimensional cores for creating potent and specific viral protease inhibitors.
Sigma Receptor Ligand Development
The 2,5-diazabicyclo[2.2.2]octane scaffold has been extensively used to develop high-affinity ligands for sigma receptors, particularly the σ₁ subtype. researchgate.netunits.it The primary design principle was to conformationally restrict flexible (piperazin-2-yl)ethanol structures, which were known to have moderate sigma receptor affinity, into the rigid bicyclic system. researchgate.net This rigidification was hypothesized to enhance binding affinity. researchgate.netunits.it
Studies confirmed this hypothesis, producing a series of stereoisomeric 2,5-diazabicyclo[2.2.2]octane derivatives with significant σ₁ affinity. researchgate.net Molecular modeling and binding assays revealed that the protonated amine within the scaffold forms a crucial salt bridge with the Glu172 residue in the σ₁ receptor binding site. researchgate.net The substituents on the nitrogen atoms, such as benzyl (B1604629) or cyclohexylmethyl groups, occupy hydrophobic pockets within the receptor, further contributing to binding affinity. researchgate.net
Table 1: Binding Affinities (Ki) of select 2,5-Diazabicyclo[2.2.2]octane Derivatives at the σ₁ Receptor
| Compound | Substituents | Ki (nM) at σ₁ Receptor |
|---|---|---|
| ent-38 | N2-benzyl, N5-(cyclohexylmethyl) | 18 |
| ent-40 | N2-benzyl, N5-(4-fluorobenzyl) | 26 |
| ent-41 | N2-benzyl, N5-(4-methoxybenzyl) | 49 |
| 42 | N2-(cyclohexylmethyl), N5-benzyl | 15 |
Data sourced from a study on cytotoxic sigma receptor ligands. nih.gov
Opioid Receptor Agonist Development
The 2,5-diazabicyclo[2.2.2]octane scaffold has been instrumental in the stereoselective synthesis of conformationally restricted agonists for the kappa-opioid receptor (KOR). rsc.org The design strategy focuses on the ethylenediamine (B42938) pharmacophore, which is crucial for KOR affinity. By incorporating this pharmacophore into the rigid bicyclic framework, researchers can control the dihedral angle between key nitrogen atoms, which is thought to influence affinity and activity. rsc.org
A series of 2,5-diazabicyclooctanes bearing a pyrrolidino moiety were synthesized to create potent KOR agonists. researchgate.netrsc.org Within this series, derivatives with benzyl groups on the scaffold's nitrogen atoms, such as 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane derivatives, showed high KOR affinity. rsc.org The compound (S,R,S)-16a, a 2,5-dibenzyl substituted derivative, was identified as a full KOR agonist with high affinity and moderate selectivity over mu- (MOR) and delta-opioid receptors (DOR). researchgate.netrsc.org
Table 2: Receptor Binding and Functional Activity of a 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-based KOR Agonist
| Compound | Ki (nM) at KOR | Ki (nM) at MOR | Ki (nM) at DOR | EC₅₀ (nM) at KOR ([³⁵S]GTPγS assay) |
|---|---|---|---|---|
| (S,R,S)-16a | 31 | 248 | 152 | 240 |
Data sourced from a study on stereoselective KOR agonists. rsc.org
Structure-Activity Relationship (SAR) Studies in Ligand Design and Optimization
The rigid bicyclic framework of 2,5-diazabicyclo[2.2.2]octane serves as a valuable scaffold in medicinal chemistry for the design of conformationally constrained ligands. Conformational restriction is a widely used strategy in drug design aimed at increasing binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. units.it Structure-activity relationship (SAR) studies on derivatives of this scaffold have been instrumental in optimizing ligands for various receptors, most notably sigma (σ) receptors and kappa-opioid receptors (KOR).
For sigma-1 (σ1) receptor ligands, the 2,5-diazabicyclo[2.2.2]octane core has been developed to rigidify the structure of more flexible piperazine-based compounds. researchgate.net It was hypothesized that this rigidification would enhance biological activity. acs.org Research has shown that introducing this bicyclic system can significantly improve σ1 receptor affinity. researchgate.net For instance, a series of stereoisomeric 2,5-diazabicyclo[2.2.2]octanes were synthesized and evaluated for their σ1 affinity, revealing a clear link between their structure and binding potency. units.itresearchgate.net A notable finding was that the bridged piperazines showed higher cytotoxic effects against certain human cancer cell lines compared to their monocyclic piperazine analogues. units.it
In the context of KOR agonists, the 2,5-diazabicyclo[2.2.2]octane scaffold was used to create ligands with a conformationally rigid ethylenediamine pharmacophore, which is crucial for KOR affinity. rsc.org SAR studies on these derivatives, which featured a pyrrolidino moiety at the 7-position, identified specific substitutions that were key to high affinity. The highest KOR affinity was observed for the 2,5-dibenzyl substituted derivatives, specifically (S,R,S)-16a (Ki = 31 nM) and (R,S,R)-16a (Ki = 74 nM). rsc.orgresearchgate.net This high affinity was unexpected because the ethylenediamine system in these rigid compounds adopts a dihedral angle of approximately 160°, which differs significantly from that of potent, flexible KOR agonists. rsc.org
SAR studies on related 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives have also been conducted, particularly for antimicrobial applications. These studies have indicated that a clear relationship exists between the alkyl chain length of substituents at the tertiary amine sites and the resulting antimicrobial activity. researchgate.net
The following table summarizes key SAR findings for ligands based on the diazabicyclo[2.2.2]octane scaffold.
| Scaffold/Derivative | Target Receptor | Key SAR Findings | Reference(s) |
| 2,5-Diazabicyclo[2.2.2]octanes | Sigma-1 (σ1) | Rigidification of flexible piperazines into the bicyclic system enhances affinity and cytotoxicity. units.itresearchgate.net | units.it, researchgate.net |
| 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octanes | Kappa-Opioid (KOR) | 2,5-dibenzyl substitution leads to the highest KOR affinity (Ki = 31 nM for the most potent stereoisomer). rsc.orgresearchgate.net | researchgate.net, rsc.org |
| 1,4-Diazabicyclo[2.2.2]octane quaternary salts | Bacteria | Antimicrobial activity is correlated with the alkyl chain length of substituents. researchgate.net | researchgate.net |
Molecular Modeling and Homology Modeling in Ligand-Target Interaction Prediction and Analysis
Molecular modeling techniques, including homology modeling and molecular dynamics simulations, have been pivotal in understanding the interactions between ligands derived from the 2,5-diazabicyclo[2.2.2]octane scaffold and their biological targets. These computational approaches provide insights at the molecular level that are crucial for rationalizing observed structure-activity relationships and guiding the design of new, more potent, and selective compounds. units.it
A significant application of these methods has been in the study of σ1 receptor ligands. Before the crystal structure of the σ1 receptor was solved, researchers relied on homology models. acs.org A three-dimensional (3D) homology model of the σ1 receptor was developed and used to analyze the binding of bicyclic 2,5-diazabicyclo[2.2.2]octane compounds through molecular dynamics simulations. units.itresearchgate.netresearchgate.net These simulations helped to rationalize the experimental binding data, showing a good correlation between the calculated free binding energy and the experimentally determined Ki values. units.itresearchgate.net
The modeling studies identified four crucial interactions between the ligands and the σ1 receptor, which allowed for the formulation of detailed structure-affinity relationships. units.it For example, the protonated amino moiety of the ligand was found to form a persistent salt bridge with the amino acid residue E172 in the receptor's binding pocket. researchgate.net Furthermore, hydrophobic interactions with residues such as Ile128, Phe133, Tyr173, and Leu186 were identified as significant contributors to binding affinity. acs.org The benzyl group of 2-benzyl-2,5-diazabicyclo[2.2.2]octane and other hydrophobic substituents on the scaffold occupy these hydrophobic pockets within the receptor. researchgate.net
Host-Guest Interactions and Encapsulation Studies with Diazabicyclo[2.2.2]octane Systems
The diazabicyclo[2.2.2]octane framework, particularly the highly symmetric and commercially available isomer 1,4-diazabicyclo[2.2.2]octane (DABCO), is a subject of significant interest in the field of supramolecular and host-guest chemistry. sci-hub.redeurjchem.com Its cage-like structure and the presence of two nucleophilic nitrogen atoms make it an excellent guest molecule for encapsulation within various synthetic host macrocycles. sci-hub.redmdpi.com
Detailed studies have investigated the encapsulation of DABCO within endo-functionalized macrocyclic hosts, such as bis-urea and bis-thiourea molecular receptors. sci-hub.redacs.orgnih.gov These hosts possess a deep, π-electron-rich cavity and inwardly directed hydrogen bond donors (N-H groups) that complement the structural and electronic features of the DABCO guest. sci-hub.red The formation of these host-guest inclusion complexes is a spontaneous and thermodynamically favorable process. acs.orgnih.gov
The primary interactions driving the encapsulation of DABCO are a combination of noncovalent forces. acs.org These include:
Bifurcated Hydrogen Bonding: The two nitrogen atoms of the DABCO guest interact simultaneously with the N-H groups of the host's urea (B33335) or thiourea (B124793) linkages, forming N−H···N···H−N hydrogen bonds. sci-hub.rednih.gov
C-H···π Interactions: The protons of the DABCO guest are attracted to the electron-rich π-cloud of the host's aromatic clefts. sci-hub.red
Dipole-Dipole and Electrostatic Interactions: The electrostatic complementarity between the electron-rich nitrogen atoms of the guest and the electron-deficient cavity of the host plays a crucial role in the binding. sci-hub.red
Computational methods, such as Density Functional Theory (DFT), have been employed to analyze these interactions, confirming that the binding of DABCO within these hosts is strong, with bis-thiourea macrocycles showing even stronger binding than their bis-urea counterparts. acs.orgnih.gov The encapsulation has also been shown to shield the guest protons confined within the host cavity, a phenomenon detectable by calculated 1H NMR spectroscopy. sci-hub.rednih.gov
Beyond these specific macrocycles, DABCO is known to form host-guest complexes with other large molecular hosts like cucurbit chemrxiv.orguril and pillar chemrxiv.orgarene. sci-hub.redchemrxiv.org It also participates in the formation of metallo-supramolecular helical polymers by acting as a linear bifunctional linker between dirhodium(II) paddlewheel complexes. acs.org These studies highlight the versatility of the diazabicyclo[2.2.2]octane system as a building block in the construction of complex supramolecular assemblies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
